Naphthalen-2-ylmethyl Octadecanoate

Description

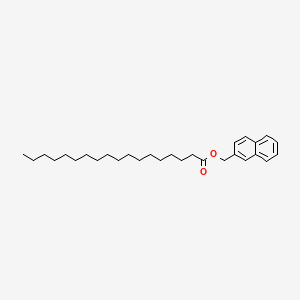

Naphthalen-2-ylmethyl Octadecanoate is a synthetic ester compound combining a naphthalene moiety (aromatic system) with a long-chain octadecanoate (stearate) group. Its structure features a hydrophobic octadecanoic acid chain esterified to a naphthalen-2-ylmethyl group, conferring unique amphiphilic properties.

Properties

CAS No. |

84849-01-4 |

|---|---|

Molecular Formula |

C29H44O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

naphthalen-2-ylmethyl octadecanoate |

InChI |

InChI=1S/C29H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29(30)31-25-26-22-23-27-19-17-18-20-28(27)24-26/h17-20,22-24H,2-16,21,25H2,1H3 |

InChI Key |

KIPGQGCHTHNMOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-ylmethyl Octadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl Octadecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Naphthalen-2-ylmethyl Octadecanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the formulation of specialty chemicals and materials, such as lubricants and surfactants.

Mechanism of Action

The mechanism of action of Naphthalen-2-ylmethyl Octadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and octadecanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

Table 1: Comparison of Naphthalene-Based Esters

Key Observations :

- Substituent Effects: Replacing the naphthalenyl group with furfuryl (Furfuryl Octadecanoate) reduces aromaticity, likely altering solubility and metabolic stability .

Functional Group Variations: Esters vs. Amides

Table 2: Esters vs. Amides with Naphthalene Moieties

Key Observations :

- Stability : The amide bond in N-2-Naphthalenyl Octadecanamide resists hydrolysis compared to ester bonds, making it more stable in biological systems .

- Interactions : Amides participate in hydrogen bonding (e.g., with proteins), whereas esters rely on hydrophobic interactions, suggesting divergent biological roles .

Complex Esters: Hydrophobicity and Membrane Interactions

Table 3: Hydrophobicity of Octadecanoate Derivatives

Key Observations :

- Longer alkyl chains (C18 vs. C16) increase hydrophobicity and membrane interaction efficacy, as seen in octadecanoate derivatives .

- The naphthalenyl group may enhance π-π stacking with aromatic residues in proteins, a property absent in purely aliphatic esters .

Antimicrobial Potential :

- Long-chain esters like Heptadecyl Octadecanoate disrupt microbial membranes via hydrophobic interactions, suggesting similar mechanisms for this compound .

Drug Delivery :

- Esters with aromatic groups (e.g., naphthalene) may improve drug-carrier compatibility in lipid-based formulations compared to aliphatic esters like Cetyl Stearate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.